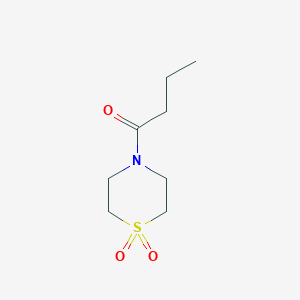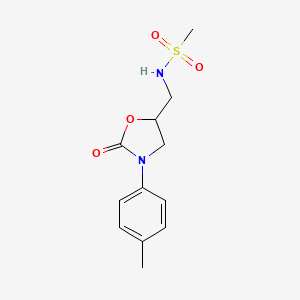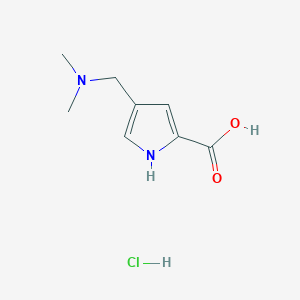
1-(1,1-Dioxidothiomorpholino)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidothiomorpholino)butan-1-one is a complex organic compound . It contains a total of 28 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule has 28 bonds, including 13 non-Hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 sulfone .
Molecular Structure Analysis
The molecular structure of 1-(1,1-Dioxidothiomorpholino)butan-1-one is characterized by a six-membered ring, a tertiary amide (aliphatic), and a sulfone . It also contains 3 double bonds and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Reaction Kinetics and Adduct Formation
Research on similar compounds, such as dioxo-butene derivatives, has shown their reactivity in forming novel adducts with nucleosides, indicating potential applications in studying DNA damage and repair mechanisms due to oxidative stress and toxic metabolites. The study by Bohnert, Gingipalli, and Dedon (2004) on the reaction of 2'-deoxyribonucleosides with cis- and trans-1,4-dioxo-2-butene provides insights into the genotoxic potential of furan metabolites, suggesting applications in toxicology and pharmacology (Bohnert, T., Gingipalli, L., & Dedon, P., 2004).
Asymmetric Synthesis
The asymmetric synthesis of β-aminoalcohols from tartaric acid derivatives, as explored by Aboulaala et al. (2005), demonstrates the utility of butanone derivatives in the preparation of chiral molecules. This has significant implications for drug synthesis and the development of enantioselective catalysts, highlighting the role of butanone derivatives in medicinal chemistry and catalysis (Aboulaala, K., Goux-Henry, C., Sinou, D., Safi, M., & Soufiaoui, M., 2005).
Radiolabeling for Tumor Imaging
The synthesis and radiolabeling of dioxime derivatives, as investigated by Motaleb et al. (2018), show the potential of butanone derivatives in developing new radiopharmaceuticals for tumor imaging. This work suggests applications in diagnostic imaging and targeted therapy, indicating the relevance of such compounds in biomedical research (Motaleb, M. A., Selim, A. A., El-Tawoosy, M., Sanad, M., & El-Hashash, M., 2018).
Safety and Hazards
Zukünftige Richtungen
The future research directions for compounds like 1-(1,1-Dioxidothiomorpholino)butan-1-one could involve exploring their chemistry and applications further . Bicyclo[1.1.0]butanes, which are structurally similar, are increasingly valued as intermediates in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes, with applications including bioconjugation processes .
Eigenschaften
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-2-3-8(10)9-4-6-13(11,12)7-5-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIDZGOCYWZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidothiomorpholino)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B2510325.png)
![N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide](/img/structure/B2510326.png)


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2510330.png)
![2-Prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2510332.png)
![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone](/img/structure/B2510339.png)
![N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2510340.png)
![3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510341.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510342.png)

